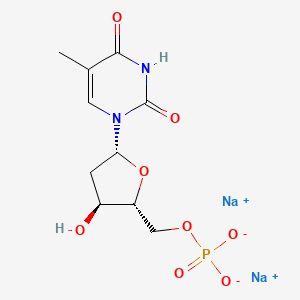

Ácido 5'-Timidílico Sal Disódica

Descripción general

Descripción

5’-Thymidylic acid, disodium salt: is a deoxyribonucleotide, specifically a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. It is also known as thymidine-5’-monophosphate disodium salt. This compound plays a crucial role in the synthesis of DNA, where it is involved in the formation of thymidine triphosphate, an essential building block of DNA.

Aplicaciones Científicas De Investigación

Chemistry: 5’-Thymidylic acid, disodium salt is used as a standard in various chromatographic techniques to quantify nucleotides in complex mixtures .

Biology: It is a crucial component in the study of DNA synthesis and repair mechanisms. It is also used in the investigation of enzyme kinetics involving thymidylate synthase and thymidine kinase .

Medicine: In medical research, 5’-Thymidylic acid, disodium salt is used to study genetic disorders related to DNA synthesis. It has been used in combination with deoxycytidine monophosphate to increase lifespan in mouse models of thymidine kinase 2 deficiency .

Industry: In the biotechnology industry, it is used in the production of genetically modified organisms that require thymidine for growth and development .

Mecanismo De Acción

Target of Action

5’-Thymidylic Acid Disodium Salt, also known as Thymidine-5’-Monophosphate Disodium Salt, primarily targets several key enzymes in the body. These include Thymidylate kinase and Thymidylate synthase in humans . These enzymes play a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and cellular growth .

Mode of Action

The compound interacts with its targets by serving as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (TMP) to form thymidine diphosphate (TDP), a key step in the dTTP synthesis pathway . Thymidylate synthase, on the other hand, catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is then further phosphorylated to form dTTP .

Biochemical Pathways

The action of 5’-Thymidylic Acid Disodium Salt affects the de novo and salvage pathways of dTTP synthesis . By acting as a substrate for key enzymes in these pathways, it influences the production of dTTP, a critical nucleotide for DNA synthesis. This, in turn, affects cellular growth and proliferation.

Result of Action

The primary result of the action of 5’-Thymidylic Acid Disodium Salt is the promotion of DNA synthesis and cellular growth. By providing a substrate for the production of dTTP, it supports the replication of DNA, which is a fundamental process for cell division and growth .

Análisis Bioquímico

Biochemical Properties

5’-Thymidylic acid, disodium salt plays a crucial role in biochemical reactions. It is formed via methylation of dUMP by the enzyme thymidylate synthase . It is further phosphorylated by thymidine kinase (TK) to form dTDP during nucleic acid synthesis . This compound interacts with various enzymes and proteins, including thymidylate kinase and thymidylate synthase .

Cellular Effects

5’-Thymidylic acid, disodium salt has significant effects on various types of cells and cellular processes. It has been used as a single deoxy-mononucleotide to test its effect on the cell growth of human malignant intestinal CaCo-2 cells and normal rat intestinal cell line IEC-6 cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5’-Thymidylic acid, disodium salt involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it is involved in the de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis, essential for DNA synthesis and cellular growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Thymidylic acid, disodium salt change over time. It has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial.

Metabolic Pathways

5’-Thymidylic acid, disodium salt is involved in several metabolic pathways. It is formed via methylation of dUMP by the enzyme thymidylate synthase . This process involves interactions with various enzymes or cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5’-Thymidylic acid, disodium salt is synthesized via the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase. This reaction requires the cosubstrate 5,10-methylenetetrahydrofolate as a one-carbon donor and reductant .

Industrial Production Methods: In industrial settings, the production of 5’-Thymidylic acid, disodium salt involves the fermentation of microorganisms that are genetically engineered to overproduce the necessary enzymes. The product is then extracted and purified through a series of chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5’-Thymidylic acid, disodium salt can undergo oxidation reactions, although these are less common.

Reduction: It can be reduced to thymidine by specific reductases.

Substitution: The phosphate group in 5’-Thymidylic acid can be substituted with other groups under certain conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of thymidine.

Reduction: Thymidine.

Substitution: Various substituted thymidine derivatives depending on the substituent used.

Comparación Con Compuestos Similares

Deoxyuridine monophosphate (dUMP): Precursor to 5’-Thymidylic acid.

Thymidine diphosphate (dTDP): Intermediate in the synthesis of thymidine triphosphate.

Thymidine triphosphate (dTTP): Final product in the synthesis pathway, incorporated into DNA.

Uniqueness: 5’-Thymidylic acid, disodium salt is unique in its role as a precursor to thymidine triphosphate, which is essential for DNA synthesis. Unlike deoxyuridine monophosphate, it contains a methyl group on the thymine base, which is critical for its function in DNA .

Propiedades

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33430-62-5, 75652-49-2 | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5'-monophosphate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

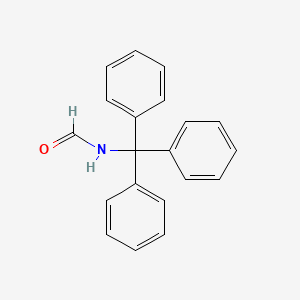

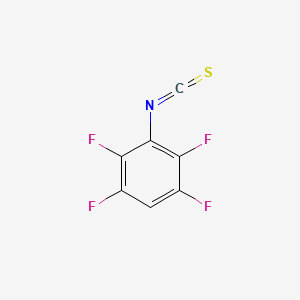

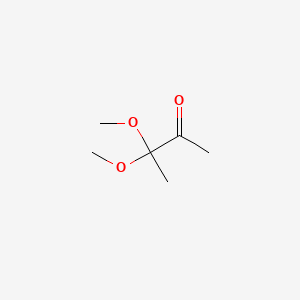

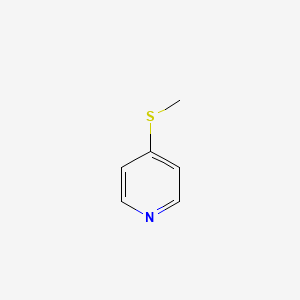

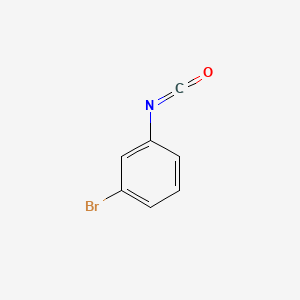

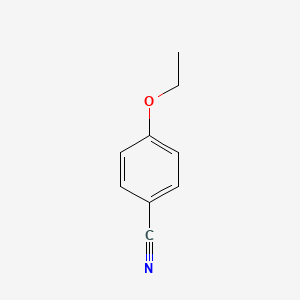

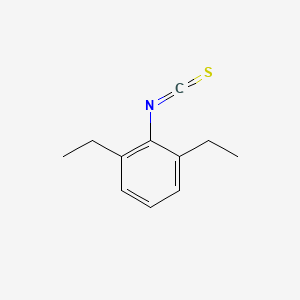

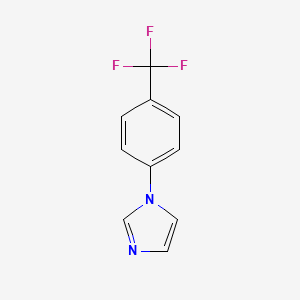

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the interaction between thymidine-5'-monophosphate disodium salt and Zn(II) complexes, as highlighted in the research?

A: The research paper ["Enantiomeric specificity of biologically significant Cu(II) and Zn(II) chromone complexes towards DNA."][1] investigates the binding affinity of novel Cu(II) and Zn(II) complexes with DNA and its components. Interestingly, the study reveals that Zn(II) complexes exhibit a preferential binding affinity towards thymidine-5'-monophosphate disodium salt. [] This finding suggests a potential mechanism for the interaction of these complexes with DNA, particularly in regions rich in thymine bases. Further investigation into the structural basis and biological implications of this interaction could provide valuable insights into the development of targeted therapies.

Q2: How does the preferential binding of Cu(II) and Zn(II) complexes differ in terms of nucleotide selectivity?

A: The study indicates distinct nucleotide preferences for the Cu(II) and Zn(II) complexes. While both complexes demonstrate interaction with DNA, the Cu(II) complexes display a higher affinity for guanosine-5'-monophosphate disodium salt. [] Conversely, the Zn(II) complexes exhibit a preferential binding towards thymidine-5'-monophosphate disodium salt. [] This difference in nucleotide selectivity suggests that these complexes might interact with DNA through distinct mechanisms and potentially target different sequences or structural motifs. Further research exploring the precise binding sites and the impact of these interactions on DNA structure and function would be highly valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.